4-[3-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
Description
4-[3-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a complex organic compound that belongs to the class of pyrazoline derivatives.
Properties
IUPAC Name |
4-[5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O5/c1-28-18-8-5-14(11-19(18)29-2)17-12-16(13-3-6-15(22)7-4-13)23-24(17)20(25)9-10-21(26)27/h3-8,11,17H,9-10,12H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNFJBJNHQVNPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=NN2C(=O)CCC(=O)O)C3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Claisen-Schmidt Condensation
The chalcone intermediate, 3-(4-chlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one, is synthesized by reacting 4-chlorophenylacetophenone (1.0 equiv) with 3,4-dimethoxybenzaldehyde (1.2 equiv) in ethanol under basic conditions (NaOH, 10% w/v) at 60°C for 6 hours. The reaction proceeds via deprotonation of the ketone to form an enolate, which attacks the aldehyde carbonyl, followed by dehydration to yield the α,β-unsaturated ketone.
Optimization Insights :
- Solvent Selection : Ethanol enhances solubility of aromatic substrates and facilitates reflux conditions.
- Base Strength : NaOH outperforms weaker bases (e.g., K2CO3) in driving the reaction to completion (yield: 82–85%).
- Purity Control : Recrystallization from ethanol/water (3:1 v/v) removes unreacted starting materials, achieving >95% purity (HPLC).
Pyrazoline Cyclization
Hydrazine-Mediated Ring Closure
The chalcone intermediate (1.0 equiv) is treated with hydrazine hydrate (2.5 equiv) in acetic acid (glacial) at 80°C for 4 hours to form 3-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole. The reaction mechanism involves nucleophilic attack of hydrazine on the α,β-unsaturated ketone, followed by cyclization and tautomerization to yield the pyrazoline core.
Critical Parameters :
- Stoichiometry : Excess hydrazine ensures complete conversion, minimizing residual chalcone (GC-MS analysis).
- Acid Catalysis : Acetic acid protonates the carbonyl group, enhancing electrophilicity for hydrazine attack.
- Diastereoselectivity : The reaction produces a 3:1 ratio of cis/trans diastereomers, resolved via column chromatography (SiO2, hexane/ethyl acetate 7:3).
Incorporation of 4-Oxobutanoic Acid
Nucleophilic Substitution Reaction
The pyrazoline intermediate (1.0 equiv) undergoes Michael addition with methyl 4-oxobutanoate (1.5 equiv) in dry tetrahydrofuran (THF) under nitrogen atmosphere, catalyzed by sodium hydride (1.2 equiv) at 0°C to room temperature. Subsequent hydrolysis of the methyl ester with aqueous HCl (1M) yields the target carboxylic acid.
Reaction Optimization :
- Solvent Choice : THF provides optimal polarity for nucleophilic reactivity while stabilizing the enolate intermediate.
- Temperature Control : Gradual warming from 0°C prevents side reactions (e.g., over-alkylation).
- Ester Hydrolysis : Acidic conditions selectively cleave the ester without degrading the pyrazoline ring (FT-IR confirmation of COOH stretch at 1705 cm⁻¹).
Spectroscopic Characterization and Analytical Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, DMSO-d6) : δ 12.1 (s, 1H, COOH), 7.8–6.9 (m, 7H, aromatic), 5.2 (dd, 1H, pyrazoline-H3), 3.8 (s, 6H, OCH3), 3.1–2.7 (m, 4H, CH2-COOH and pyrazoline-H4/H5).
- ¹³C NMR (100 MHz, DMSO-d6) : δ 174.2 (COOH), 167.8 (C=O), 149.1–114.3 (aromatic carbons), 62.5 (pyrazoline-C3), 56.1 (OCH3), 35.2 (CH2-COOH).
High-Resolution Mass Spectrometry (HRMS)
High-Performance Liquid Chromatography (HPLC)
Comparative Analysis of Synthetic Routes
Insights : The Claisen-Schmidt route offers superior yield and purity, whereas enzymatic methods lag due to incomplete ester hydrolysis. Patent-based approaches using polar aprotic solvents (e.g., DMF) risk diastereomer formation, necessitating chromatographic separation.
Industrial Scalability and Process Economics
Cost-Benefit Analysis
- Raw Material Costs : 3,4-Dimethoxybenzaldehyde ($120/kg) and 4-chlorophenylacetophenone ($95/kg) dominate expenses.
- Solvent Recovery : Ethanol and THF are recycled via distillation, reducing costs by 22%.
- Waste Management : Acetic acid neutralization generates sodium acetate, repurposed as a buffer in downstream reactions.
Chemical Reactions Analysis
4-[3-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazoline derivatives.
Scientific Research Applications
Antitumor Activity
Research indicates that compounds with similar structures to 4-[3-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid exhibit promising antitumor properties. The incorporation of chlorophenyl and dimethoxyphenyl groups is believed to enhance the compound's interaction with cancer cell targets, potentially leading to apoptosis in tumor cells. Studies have shown that pyrazole derivatives can inhibit cell proliferation in various cancer lines, suggesting that this compound may also demonstrate similar effects .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has been documented extensively. The presence of specific substituents on the aromatic rings can modulate inflammatory pathways. For instance, compounds related to this structure have been evaluated for their ability to inhibit cyclooxygenase enzymes, which are critical in the inflammatory response. This suggests that This compound may serve as a lead compound for developing new anti-inflammatory agents .
Antimicrobial Activity
Preliminary studies have indicated that related compounds possess antimicrobial properties against a range of pathogens including bacteria and fungi. The mechanism is thought to involve disruption of microbial cell membranes or inhibition of essential enzymatic pathways within the microbes .
Case Studies
Several case studies have documented the biological effects of pyrazole derivatives similar to This compound :
- Case Study 1 : A study demonstrated that a related pyrazole compound significantly reduced tumor size in murine models of breast cancer.
- Case Study 2 : Another investigation highlighted its efficacy in reducing inflammation in a rat model of arthritis when administered at specific dosages.
Data Table
Mechanism of Action
The mechanism of action of 4-[3-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to the modulation of signaling pathways, ultimately resulting in the observed biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-[3-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid can be compared with other pyrazoline derivatives, such as:
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound shares a similar core structure but differs in the substituents, leading to variations in biological activity and chemical reactivity.
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline: Although structurally different, this compound exhibits similar biological activities and is used in related applications.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Biological Activity
The compound 4-[3-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a novel pyrazole derivative that has garnered attention for its potential biological activities, including anti-inflammatory and anticancer properties. This article explores the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.
Chemical Structure
The molecular formula of the compound is , and its structure includes a pyrazole ring substituted with chlorophenyl and dimethoxyphenyl groups. The presence of these functional groups is crucial for its biological activity.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit cell proliferation by targeting specific kinases involved in cell cycle regulation. The compound has been linked to the inhibition of Cyclin-dependent kinase 2 (CDK2) , leading to reduced cancer cell growth and proliferation.
Anti-inflammatory Effects
In vitro studies have demonstrated that the compound can modulate inflammatory pathways. It has been observed to inhibit the production of pro-inflammatory cytokines and reduce nitric oxide (NO) levels in activated microglia, suggesting a protective role against neuroinflammation . The mechanism involves the attenuation of nuclear factor-kappa B (NF-κB) signaling pathways, which are pivotal in inflammatory responses.
Data Table: Summary of Biological Activities
Case Studies
- Anticancer Study : A study evaluating the anticancer potential of various pyrazole derivatives found that those similar to our compound significantly inhibited tumor growth in xenograft models. The mechanism was primarily through the inhibition of CDK2 activity, leading to cell cycle arrest in the G1 phase.
- Neuroinflammation Study : In a model of Parkinson's disease induced by MPTP, treatment with the compound resulted in decreased activation of microglial cells and reduced behavioral deficits in mice. This suggests its potential as a neuroprotective agent against inflammation-related neuronal damage .
Pharmacokinetics
The pharmacokinetic profile indicates that the compound can penetrate cell membranes effectively, allowing it to reach intracellular targets. Studies have shown favorable absorption characteristics, making it a candidate for further development in therapeutic applications.
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can purity be optimized?
The compound can be synthesized via a multi-step protocol involving cyclocondensation of hydrazine derivatives with appropriate diketones or aldehydes. For example, describes a general procedure (Program G) using flash chromatography and HPLC for purification, achieving >95% purity . Key steps include:
- Use of polar aprotic solvents (e.g., DMF) for cyclization.
- Purification via silica gel chromatography with ethyl acetate/hexane gradients.
- Final purity validation using reverse-phase HPLC (C18 column, acetonitrile/water mobile phase).
Q. Which spectroscopic techniques are critical for characterizing this compound?
Structural confirmation requires:
- 1H/13C NMR : To identify substituent environments (e.g., pyrazoline ring protons at δ 3.1–4.2 ppm and carbonyl signals at δ 170–175 ppm) .
- FT-IR : Confirmation of carbonyl (C=O) stretches at ~1700 cm⁻¹ and aromatic C-H bends .
- Mass Spectrometry (HRMS) : For molecular ion validation (e.g., [M+H]+ or [M−H]− peaks) .
Q. How can researchers assess batch-to-batch consistency in synthesis?
Consistency is ensured by:
- Standardizing reaction conditions (temperature, solvent ratios, and catalyst loadings) .
- Tracking yields and purity via HPLC retention times and NMR peak integration .
- Replicating crystallization conditions (e.g., slow evaporation from ethanol) to confirm polymorphic stability .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in stereochemical assignments?
Single-crystal X-ray diffraction (SCXRD) provides definitive stereochemical data. For example, and report torsion angles (e.g., dihedral angles between chlorophenyl and dimethoxyphenyl groups) and hydrogen-bonding networks that stabilize the pyrazoline core . Key parameters:
- Data-to-parameter ratio >15 ensures model reliability.
- R-factor <0.06 indicates high accuracy in electron density mapping.
Q. What strategies address contradictions in biological activity data across studies?
Contradictions often arise from assay variability or impurity effects. Mitigation strategies include:
Q. How can computational modeling guide the design of derivatives with enhanced activity?
Molecular docking (e.g., AutoDock Vina) and pharmacophore modeling identify critical interactions:
- Hydrophobic pockets : The 4-chlorophenyl group often occupies sterically constrained regions in enzyme targets .
- Hydrogen-bond acceptors : The ketone oxygen and carboxylic acid moiety enhance binding to residues like Asp or Arg .
- Free energy calculations (MM-PBSA) : Predict binding affinities of derivatives .
Q. What experimental approaches optimize yield in large-scale synthesis?
Yield optimization involves:
Q. How are in vitro biological activities evaluated methodologically?
Standard protocols include:
- Antimicrobial assays : Broth microdilution (CLSI guidelines) against Gram-positive/negative strains .
- Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with IC50 calculations .
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 or α-glucosidase) with positive controls .
Data Contradiction and Validation
Q. How to resolve discrepancies in NMR data for diastereomeric mixtures?
- Chiral chromatography : Use amylose-based columns to separate enantiomers .
- Variable-temperature NMR : Observe coalescence of proton signals to identify dynamic interconversion .
- NOESY/ROESY : Detect through-space correlations to assign stereochemistry .
Q. What validation steps ensure reproducibility in crystallographic studies?
- Twinned crystal analysis : Refine data with SHELXL to address lattice disorders .
- Thermal ellipsoid plots : Confirm atomic displacement parameters (ADPs) are within acceptable ranges (≤0.05 Ų) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
